1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea, commonly known as BAY 43-9006, is a small molecule inhibitor that is used in scientific research to study various biological pathways. This compound was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
BAY 43-9006 exerts its pharmacological effects by inhibiting the activity of several protein kinases, including RAF, VEGFR, and PDGFR. This compound binds to the ATP-binding site of these kinases, preventing the phosphorylation of downstream signaling molecules and inhibiting the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 43-9006 is its broad-spectrum kinase inhibition, which makes it a useful tool for studying various biological pathways. However, this compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the use of BAY 43-9006 in scientific research. One potential application is the development of combination therapies that target multiple signaling pathways in cancer cells. Another direction is the investigation of the potential therapeutic effects of BAY 43-9006 in other diseases, such as inflammatory disorders and cardiovascular disease. Additionally, the development of more potent and specific kinase inhibitors may lead to the discovery of new therapeutic targets and drug candidates.
Métodos De Síntesis
BAY 43-9006 is synthesized through a multi-step process that involves the reaction of 2-bromoethyl benzene with dimethylsulfamoyl chloride to form 2-(dimethylsulfamoyl)ethylbenzene. The resulting compound is then reacted with 2-(aminomethyl)phenylmethanol to form 1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea.
Aplicaciones Científicas De Investigación
BAY 43-9006 is widely used in scientific research to study various biological pathways, including the mitogen-activated protein kinase (MAPK) pathway, the extracellular signal-regulated kinase (ERK) pathway, and the vascular endothelial growth factor (VEGF) pathway. This compound has been shown to inhibit the activity of several protein kinases, including RAF, VEGFR, and PDGFR, which are involved in cell proliferation, angiogenesis, and tumor growth.
Propiedades
IUPAC Name |
1-[2-(2-bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BrN3O3S/c1-22(2)26(24,25)17-10-6-4-8-15(17)13-21-18(23)20-12-11-14-7-3-5-9-16(14)19/h3-10H,11-13H2,1-2H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAQTDROJKRPCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC=C1CNC(=O)NCCC2=CC=CC=C2Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Bromophenyl)ethyl]-3-[[2-(dimethylsulfamoyl)phenyl]methyl]urea |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.